molecular formula C11H22O2 B14705986 cis-5-Hexyl-2-methyl-1,3-dioxane CAS No. 22645-33-6

cis-5-Hexyl-2-methyl-1,3-dioxane

Katalognummer: B14705986
CAS-Nummer: 22645-33-6
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: MKNCTCDWCSUWIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-5-Hexyl-2-methyl-1,3-dioxane: is an organic compound with the molecular formula C11H22O2. It belongs to the class of dioxanes, which are cyclic ethers containing two oxygen atoms in a six-membered ring. This compound is characterized by its hexyl and methyl substituents, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane typically involves the acid-catalyzed acetalization of aldehydes with diols. For example, the reaction between hexanal and 2-methyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid can yield this compound . The reaction is usually carried out at room temperature with a high selectivity towards the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: cis-5-Hexyl-2-methyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of hexanoic acid or 2-methyl-1,3-dioxane-5-one.

    Reduction: Formation of hexanol or 2-methyl-1,3-dioxane-5-ol.

    Substitution: Formation of various substituted dioxanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

cis-5-Hexyl-2-methyl-1,3-dioxane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cis-5-Hexyl-2-methyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, where it undergoes transformation into various products. The pathways involved may include oxidation-reduction reactions, hydrolysis, and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: cis-5-Hexyl-2-methyl-1,3-dioxane is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. Its hexyl group provides hydrophobic characteristics, while the methyl group influences its reactivity and stability.

Eigenschaften

CAS-Nummer

22645-33-6

Molekularformel

C11H22O2

Molekulargewicht

186.29 g/mol

IUPAC-Name

5-hexyl-2-methyl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-11-8-12-10(2)13-9-11/h10-11H,3-9H2,1-2H3

InChI-Schlüssel

MKNCTCDWCSUWIM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1COC(OC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.